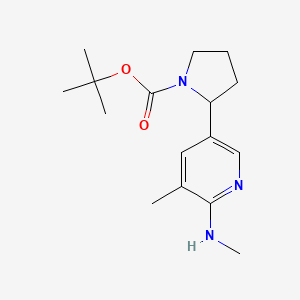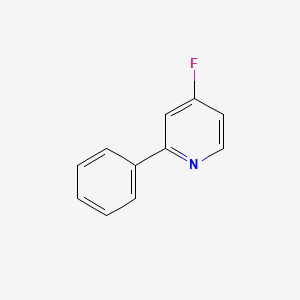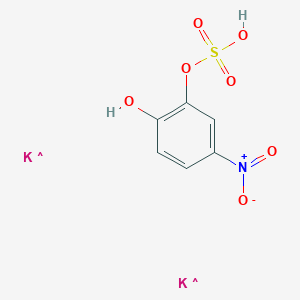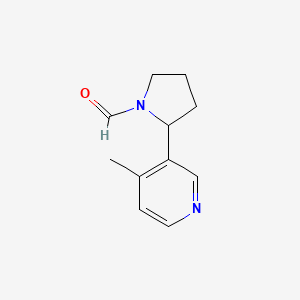![molecular formula C8H12N2O4S B11823449 [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate is a complex organic compound that features both azetidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of azetidine derivatives, which are then reacted with oxazole precursors under specific conditions. For example, azetidine can be synthesized from methyl 2-(dimethoxyphosphoryl)acetate using a 60% suspension of sodium hydride in dry tetrahydrofuran, followed by the addition of azetidin-2-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine and oxazole rings on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as drug candidates. The presence of both azetidine and oxazole rings can impart unique pharmacological properties, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as 3-(prop-1-en-2-yl)azetidin-2-ones, which have shown antiproliferative activity in cancer cells.
Oxetane derivatives: Compounds containing the oxetane ring, which are used in the synthesis of heterocyclic amino acids.
Uniqueness
The uniqueness of [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate lies in its combination of azetidine and oxazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C8H12N2O4S/c1-15(11,12)13-5-7-2-8(10-14-7)6-3-9-4-6/h2,6,9H,3-5H2,1H3 |
InChI Key |
AQAZRTZWDCLLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=NO1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B11823383.png)
![sodium;3-methoxy-4-methyl-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-1,2,4-triazole-1-carboxamide](/img/structure/B11823387.png)


![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11823427.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)

